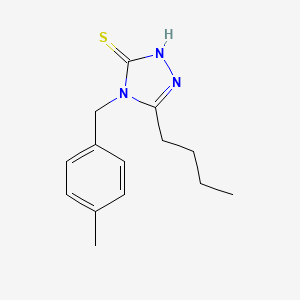
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, also known as FMPA, is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Polymer Chemistry
In polymer chemistry, acrylamide compounds, including variations similar to the one , have been explored for their potential in hydrogen transfer polymerization mechanisms. These studies provide insights into the influence of acrylamide structure on polymerizability and the role of additives in controlling polymerization rates and molecular weight of polyacrylamides, which are crucial for developing novel polymeric materials with specific properties (Yamashita et al., 1984).
Green Chemistry
In the realm of green chemistry, research has focused on the enantioselective reduction of cyanoacrylamides using marine and terrestrial fungi, showcasing a novel approach to synthesizing chiral molecules through biocatalysis. This research not only highlights the environmental benefits of using microrganisms for chemical synthesis but also demonstrates the potential for producing optically active pharmaceutical intermediates with high enantiomeric excess (Jimenez et al., 2019).
Enzymatic Studies
The enzymatic activities of coronavirus helicases have been inhibited by compounds structurally related to "(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide", indicating potential therapeutic applications against coronaviruses. This research underscores the importance of identifying novel chemical entities capable of suppressing viral replication mechanisms, thereby contributing to antiviral drug development (Lee et al., 2017).
Materials Science
In materials science, acrylamide derivatives have been utilized in controlled radical polymerization processes to synthesize homopolymers with specific side chain moieties, such as amino acids. These studies are foundational for developing advanced materials with potential applications in biotechnology and medicine, highlighting the versatility of acrylamide compounds in creating polymers with tailored properties (Mori et al., 2005).
Pharmacology
In pharmacology, research has been directed towards exploring the cytotoxic activities of acrylonitrile compounds, including derivatives of acrylamide, against various cancer cell lines. These studies have led to the identification of novel cytotoxic agents, underscoring the potential of acrylamide derivatives in cancer therapy (Tarleton et al., 2013).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-11-15(5-6-16(13)20-9-2-3-18(20)22)19-17(21)7-4-14-8-10-23-12-14/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYWNAKIXDVPV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)

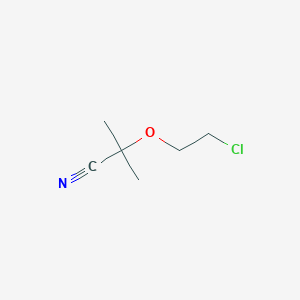
![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)
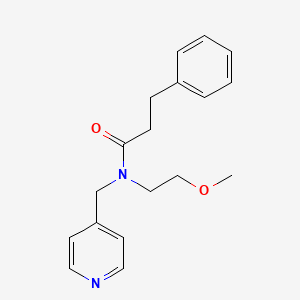
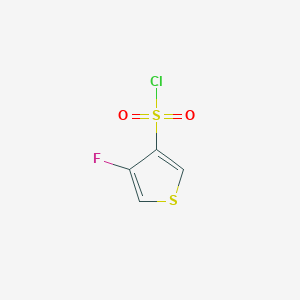

![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

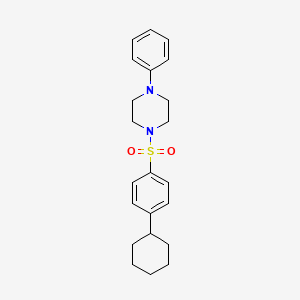

amine](/img/structure/B2709906.png)
